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Cat. No.: B12420517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The tripeptide H-Ala-Ala-Tyr-OH, or L-Alanyl-L-alanyl-L-tyrosine, is a short-chain peptide of

interest in various fields of biochemical and pharmaceutical research. Its structure, comprising

two alanine residues and a C-terminal tyrosine, suggests potential biological activities

stemming from the phenolic hydroxyl group of tyrosine and the overall physicochemical

properties of the peptide. This technical guide provides a comprehensive review of the

available literature on H-Ala-Ala-Tyr-OH, with a focus on its synthesis, purification, and known

biological context. The trifluoroacetic acid (TFA) salt is the common form of this peptide

following standard solid-phase synthesis and purification protocols.

While specific quantitative data on the biological activity of H-Ala-Ala-Tyr-OH is limited in

publicly available literature, this document consolidates information on related peptides and

provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties
The fundamental properties of the H-Ala-Ala-Tyr-OH peptide are summarized below. These

values are crucial for its handling, formulation, and application in experimental settings.
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Property Value Source

Molecular Formula C₁₅H₂₁N₃O₅ PubChem

Molecular Weight (Free

Peptide)
323.35 g/mol PubChem

CAS Number (Free Peptide) 67131-52-6 CymitQuimica[1]

Appearance White Powder CymitQuimica[1]

Purity (Typical) >98% (HPLC) CymitQuimica[1]

Solubility

Soluble in water. The TFA salt

form generally enhances

solubility in aqueous solutions.

NovoPro Bioscience Inc.[2]

Biological Activity and Context
Direct quantitative biological data for H-Ala-Ala-Tyr-OH, such as IC50 or binding affinity values,

is not readily available in the reviewed literature. However, studies on related peptides and the

AAY sequence provide context for its potential applications.

The C-terminal tyrosine residue, with its phenolic hydroxyl group, is a strong indicator of

potential antioxidant and anti-inflammatory properties. Tyrosine-containing peptides are known

to act as electron donors, a key mechanism for neutralizing free radicals.

Data on Related Peptides
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Peptide Assay Cell Line Result Reference

H-Ala-Tyr-OH Cellular Effect MDCK EC50: 0.06 mM
MedchemExpres

s.com[3]

L-Alanyl-L-

tyrosine

Melanin

Synthesis

B16-F10 mouse

melanoma

Promotes

melanin

production. No

toxic effect

observed in the

100-800

µmol·L⁻¹ range.

PubMed[4]

H-Gly-Ala-Tyr-

OH

Antioxidant

Potential
(Predicted)

Predicted to

have high activity

due to C-terminal

tyrosine.

Benchchem

The AAY Sequence in Immunology
The Ala-Ala-Tyr (AAY) sequence has been utilized as a linker in the design of multi-epitope

vaccines.[5] It is proposed to function as a proteasomal cleavage site, facilitating the

processing and presentation of the linked epitopes by Major Histocompatibility Complex (MHC)

class I molecules.[6][7] This suggests a role for the AAY sequence in modulating immune

responses in the context of vaccine design.

Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of H-Ala-Ala-Tyr-OH are

provided below. These protocols are based on standard procedures for solid-phase peptide

synthesis (SPPS) and are adaptable for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-
OH
This protocol outlines the manual synthesis of H-Ala-Ala-Tyr-OH using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.
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1. Resin Preparation:

Swell Fmoc-Tyr(tBu)-Wang resin in a mixture of dichloromethane (DCM) and N,N-

dimethylformamide (DMF) (1:1 v/v) for 1-2 hours in a reaction vessel.

Wash the resin with DMF (3 times) and DCM (3 times).

2. Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to

ensure complete removal of the Fmoc protecting group.

Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

3. Amino Acid Coupling (Alanine):

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin substitution),

HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid mixture to activate

it.

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room

temperature.

Perform a ninhydrin test to monitor the completion of the coupling reaction.

After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).

4. Repeat Deprotection and Coupling for the Second Alanine:

Repeat the Fmoc deprotection step as described in step 2.

Couple the second Fmoc-Ala-OH residue as described in step 3.

5. Final Fmoc Deprotection:
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Remove the N-terminal Fmoc group from the final alanine residue as described in step 2.

6. Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail of TFA/H₂O/TIPS (triisopropylsilane) (95:2.5:2.5 v/v/v).

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with

occasional agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether two more times.

Dry the crude peptide pellet under vacuum.

Solid-Phase Peptide Synthesis
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Figure 1: Workflow for the solid-phase synthesis of H-Ala-Ala-Tyr-OH.

Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.
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Parameter Condition

Column
Preparative C18 column (e.g., 250 x 21.2 mm,

10 µm)

Mobile Phase A 0.1% TFA in water

Mobile Phase B 0.1% TFA in acetonitrile

Gradient

A linear gradient from 5% to 45% Mobile Phase

B over 40 minutes is a typical starting point. This

should be optimized based on analytical HPLC

of the crude product.

Flow Rate ~20 mL/min

Detection
UV at 220 nm and 280 nm (for the tyrosine

residue)

Sample Preparation
Dissolve the crude peptide in Mobile Phase A

and filter through a 0.45 µm filter.

Procedure:

Equilibrate the column with the initial mobile phase conditions.

Inject the crude peptide solution.

Run the gradient and collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.

Pool the fractions with the desired purity (>98%).

Lyophilize the pooled fractions to obtain the purified H-Ala-Ala-Tyr-OH TFA as a white, fluffy

powder.

Analytical Characterization
Analytical RP-HPLC:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12420517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

Gradient: A faster gradient, such as 5% to 65% Mobile Phase B over 20 minutes.

Flow Rate: ~1 mL/min.

Used to assess the purity of the crude and purified peptide.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight

of the purified peptide. The expected [M+H]⁺ ion for H-Ala-Ala-Tyr-OH is m/z 324.15.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide and

assess its conformational properties in solution.
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Figure 2: General workflow for the purification of H-Ala-Ala-Tyr-OH.

Potential Signaling Pathway Involvement
While no specific signaling pathway has been directly attributed to H-Ala-Ala-Tyr-OH, the

presence of a tyrosine residue suggests potential interactions with pathways involving tyrosine

phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors
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that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains.

These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating

downstream cascades that regulate cell proliferation, differentiation, and survival.

It is conceivable that H-Ala-Ala-Tyr-OH or its metabolites could act as competitive inhibitors or

modulators of enzymes involved in these pathways, such as protein tyrosine kinases or

phosphatases. However, this remains speculative and requires experimental validation.
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Figure 3: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway. The potential
modulatory role of H-Ala-Ala-Tyr-OH is hypothetical.

Conclusion
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H-Ala-Ala-Tyr-OH TFA is a tripeptide with potential biological relevance, primarily inferred from

its C-terminal tyrosine residue and the use of the AAY sequence as a functional linker in

immunological constructs. While direct quantitative data on its bioactivity is currently lacking in

the scientific literature, this guide provides a solid foundation for researchers wishing to

investigate this molecule. The detailed protocols for its synthesis, purification, and analysis,

along with the contextual information on related peptides, should empower further exploration

of its therapeutic and research potential. Future studies should focus on systematic in vitro and

in vivo screening to elucidate the specific biological functions of this intriguing tripeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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